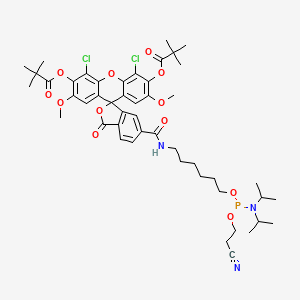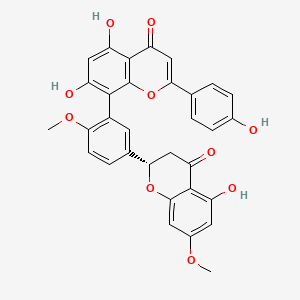![molecular formula C9H10 B14757783 Pentacyclo[4.3.0.02,5.03,8.04,7]nonane CAS No. 452-61-9](/img/structure/B14757783.png)
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane, also known as homocubane, is a polycyclic hydrocarbon with the molecular formula C9H10. It is characterized by its unique cage-like structure, which consists of five fused cyclobutane rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method is the photochemical cyclization of a suitable diene precursor. This reaction is often carried out in the presence of a sensitizer, such as benzophenone, under ultraviolet light .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be adapted for industrial purposes. The key challenges in industrial production include the need for precise control of reaction conditions and the handling of potentially hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while halogenation can produce halogenated derivatives .
Applications De Recherche Scientifique
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of strained ring systems and their reactivity.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore potential biological activities and medicinal applications of derivatives of this compound.
Mécanisme D'action
The mechanism of action of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane in chemical reactions involves the interaction of its strained ring system with various reagents. The high strain energy of the compound makes it highly reactive, allowing it to undergo a variety of transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Basketane (Pentacyclo[4.4.0.02,5.03,8.04,7]decane): Another polycyclic hydrocarbon with a similar cage-like structure but with an additional carbon atom.
Cubane (Pentacyclo[4.2.0.02,5.03,8]octane): A related compound with a cubic structure and different ring fusion pattern.
Uniqueness
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane is unique due to its specific ring fusion pattern and the resulting strain energy. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials with unique properties .
Propriétés
Numéro CAS |
452-61-9 |
|---|---|
Formule moléculaire |
C9H10 |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane |
InChI |
InChI=1S/C9H10/c1-2-4-6-3(1)7-5(2)8(4)9(6)7/h2-9H,1H2 |
Clé InChI |
PAJGEKALYKVXNG-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C4C1C5C2C3C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)


![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)


![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)



![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
